Dacemazine

Phenothiazine Toxicity Phospholipidosis Preclinical Safety

Choose Dacemazine for superior brain penetration (2.25x higher than imipramine) and enhanced safety in long-term toxicology studies versus halogenated phenothiazines. Its unique receptor profile enables more reliable CNS-targeted research and robust HPLC method development. Secure this research-grade compound with verified purity for your next critical study.

Molecular Formula C16H16N2OS
Molecular Weight 284.4 g/mol
CAS No. 518-61-6
Cat. No. B1669749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDacemazine
CAS518-61-6
SynonymsDacemazine;  Ahistan;  BRN 0027765;  Dacemazinum;  Dimethylglycylphenothiazine;  Histantin richter; 
Molecular FormulaC16H16N2OS
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCN(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
InChIInChI=1S/C16H16N2OS/c1-17(2)11-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h3-10H,11H2,1-2H3
InChIKeyHKUCYAHWPVLPFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)ethanone (Promazine) CAS 518-61-6: Procurement-Ready Baseline for Phenothiazine Derivative Sourcing


2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)ethanone, commonly designated as promazine or its hydrochloride salt, is a phenothiazine derivative characterized by a dimethylaminoacetyl side chain. This compound exhibits antagonist activity at multiple receptor classes including dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), histamine (H1), muscarinic (M1-M5), and α1-adrenergic receptors [1]. It is structurally related to chlorpromazine but lacks the chlorine atom at the 2-position of the phenothiazine nucleus, a structural feature that differentiates its pharmacological and toxicological profile from halogenated analogs [2].

Why Promazine (CAS 518-61-6) Cannot Be Substituted with Other Phenothiazine Derivatives Without Quantifiable Justification


Phenothiazine derivatives exhibit a continuum of receptor affinities and pharmacological properties that preclude simple interchangeability. The absence of a halogen substituent in promazine alters its potency, toxicity profile, and metabolic fate compared to chlorinated analogs like chlorpromazine [1]. Furthermore, the specific substitution pattern on the phenothiazine core influences both its interaction with various receptor subtypes and its propensity to induce phospholipidosis [2]. Consequently, the substitution of promazine with a different phenothiazine in a research or industrial context can lead to divergent outcomes, necessitating a detailed, data-driven selection process.

Quantitative Evidence Guide: Differentiating Promazine (CAS 518-61-6) from Chlorpromazine and Other Comparators


Reduced In Vivo Toxicity and Mortality: Promazine vs. Chlorpromazine in a 5-Week Rat Study

In a 5-week oral toxicity study in male Sprague-Dawley rats, promazine demonstrated a more favorable safety profile compared to chlorpromazine, which is a halogenated analog [1]. Specifically, chlorpromazine treatment (25 mg/kg/day, p.o.) resulted in significantly decreased body weight gain compared to pair-fed controls and increased mortality over the treatment period. In contrast, promazine-treated rats did not exhibit increased mortality or the same degree of weight loss [1].

Phenothiazine Toxicity Phospholipidosis Preclinical Safety

Superior Potency in Spinal Anesthesia Model: Promazine Exhibits Lower ED50 than Chlorpromazine in Rats

In a rat model of spinal anesthesia via intrathecal injection, promazine demonstrated greater potency than chlorpromazine. The 50% effective dose (ED50) for motor and nociceptive blockade was significantly lower for promazine than for chlorpromazine [1]. The rank order of potency was bupivacaine > promazine > chlorpromazine (P<0.05) [1].

Spinal Anesthesia Analgesia Phenothiazine Potency

Quantitative Comparison of CNS Penetration: Promazine Achieves Higher Brain/Plasma Ratio than Imipramine

In a pharmacokinetic study in male Wistar rats, promazine demonstrated more efficient brain uptake compared to the tricyclic antidepressant imipramine. The brain/plasma AUC ratio after a single intraperitoneal dose was 28.72 for promazine, compared to 12.78 for imipramine [1]. This indicates that promazine achieves a substantially higher concentration in the central nervous system relative to its plasma levels.

Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery

Analytical Differentiation: Promazine and Promethazine Resolved via HPLC with Multi-Wavelength Detection

An analytical method utilizing HPLC with multi-wavelength detection was used to discriminate between promazine and the structurally related compound promethazine. The method assessed absorbance ratios and peak purity parameters over a mass range of 6 ng to 5.25 µg [1]. This technique provides a quantifiable basis for distinguishing promazine from promethazine in complex mixtures, ensuring accurate identification and quantification during quality control procedures.

HPLC Analysis Quality Control Peak Purity

Procurement-Led Application Scenarios for Promazine (CAS 518-61-6) Based on Quantified Differentiation


Long-Term In Vivo Toxicity Studies Requiring a Phenothiazine with a Favorable Safety Profile

Given the documented reduction in mortality and better tolerability in a 5-week rat study compared to chlorpromazine [1], promazine is the preferred choice for long-term toxicological investigations. Its lower toxicity profile reduces confounding factors and animal loss, ensuring more reliable data generation and ethical compliance in preclinical safety assessments.

Research on Spinal Anesthesia and Analgesic Mechanisms

For studies focused on spinal anesthesia, promazine offers a significant advantage. Its higher potency (lower ED50) compared to chlorpromazine [2] allows for the use of lower doses to achieve effective motor and sensory blockade. This is particularly relevant for exploring the analgesic properties of phenothiazines while minimizing potential systemic side effects.

Central Nervous System (CNS) Pharmacokinetic and Pharmacodynamic Studies

In research where high CNS exposure is critical, promazine's superior brain penetration, as evidenced by a brain/plasma AUC ratio 2.25 times higher than imipramine [3], makes it an ideal candidate. This property ensures that the compound reaches target sites within the brain at higher concentrations, which is essential for investigating central mechanisms of action or for developing CNS-targeted therapies.

Analytical Method Development and Quality Control for Phenothiazine Derivatives

The demonstrated ability to analytically discriminate promazine from promethazine using HPLC with multi-wavelength detection [4] makes promazine a valuable reference standard. It enables the development and validation of robust, quantitative methods for ensuring the identity, purity, and content uniformity of promazine in pharmaceutical formulations and research materials, thereby preventing cross-contamination and misidentification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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